1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid
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Overview
Description
1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the triazole moiety acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethylamine dihydrochloride
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 4-Ethyl-1,2,4-triazol-3-amine
Uniqueness
1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid is unique due to its specific combination of the triazole and piperidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H18N4O2 |
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Molecular Weight |
238.29 g/mol |
IUPAC Name |
1-[(4-ethyl-1,2,4-triazol-3-yl)methyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H18N4O2/c1-2-15-8-12-13-10(15)7-14-5-3-4-9(6-14)11(16)17/h8-9H,2-7H2,1H3,(H,16,17) |
InChI Key |
WDJKXSYCXXXFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NN=C1CN2CCCC(C2)C(=O)O |
Origin of Product |
United States |
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